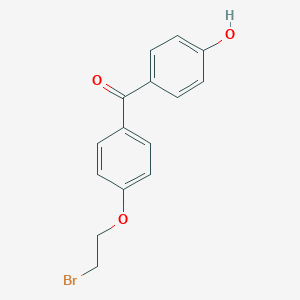

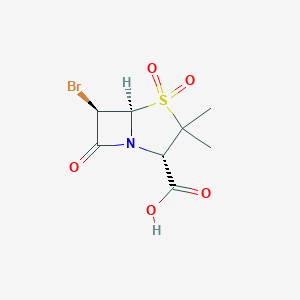

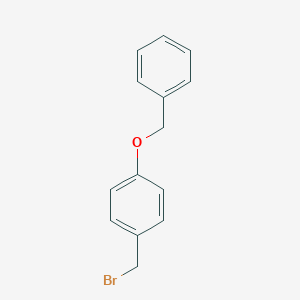

![molecular formula C29H25ClN2O6 B113508 Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 68313-94-0](/img/structure/B113508.png)

Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

説明

The compound of interest, Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The papers provided discuss the synthesis of related compounds, particularly focusing on derivatives of benzoxazine and azabicyclooctane. For instance, Paper and describe the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives with potent serotonin-3 (5-HT3) receptor antagonistic activity. These papers highlight the importance of structural modifications to enhance receptor binding affinity, which could be relevant for the synthesis of the compound . Paper details the synthesis of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, providing insights into the synthetic routes that could be applied to similar bicyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. In Paper , the crystal structure of a related ester is determined by X-ray diffraction, which reveals the preferred conformation of the molecule. This information can be extrapolated to predict the conformational preferences of the compound of interest, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound, they do discuss the reactivity of similar structures. The modifications made to the benzoxazine and azabicyclooctane cores, as mentioned in Papers , , and , suggest that the compound of interest may also undergo similar reactions, such as substitutions or ring transformations, which could be exploited to modify its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers suggest that the compounds studied exhibit specific conformational preferences and stereoelectronic effects, as seen in Paper . These properties are likely to influence the solubility, stability, and overall reactivity of the compound of interest. Additionally, the potent biological activity of the benzoxazine derivatives reported in Papers and implies that the compound may also exhibit significant pharmacological properties.

科学的研究の応用

Synthesis and Characterization

- The compound was synthesized from 6-APA, undergoing various chemical processes including acylation, oxidation, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation. This complex synthesis achieved an overall yield of about 30% (Yuan Zhe-dong, 2007).

- Another synthesis approach involved hydrolyzing 7-amino cephalosporanic acid (7-ACA), protecting amino, and following esterification, resulting in a high yield of 84.6% (Deng Fu-li, 2007).

- An alternative synthesis route from 7-ACA to 7-MAC is described, featuring a method for introducing a 7α-methoxy group to the cephalosporin nucleus, with an overall yield of 49% (Fei Xiong et al., 2016).

Applications in Antibiotic Synthesis

- The compound is an important intermediate in the synthesis of various analogues with a broad spectrum of antibiotic activity, derived from cephamycin C (M. Shiozaki et al., 1978).

- In a study related to the synthesis of cephalosporin derivatives, this compound was identified as a potential carrier for a wide range of drugs containing an amino group (Lorena Blau et al., 2008).

Polymerization and Structural Studies

- The compound was used in the synthesis of novel bicyclic oxalactams, leading to the development of new polyamides with potential applications in various fields (M. Okada et al., 1990).

- Research on the compound's pseudopolymorphism and phase stability in different solid forms provided insights into its physical and chemical properties, relevant for pharmaceutical formulation (K. Ashizawa et al., 1989).

特性

IUPAC Name |

benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25ClN2O6/c1-36-29(31-25(33)21-15-9-4-10-16-21)27(35)32-23(22(17-30)18-37-28(29)32)26(34)38-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,28H,17-18H2,1H3,(H,31,33)/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDDTRDLTGDBQQ-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001104839 | |

| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68313-94-0 | |

| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68313-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

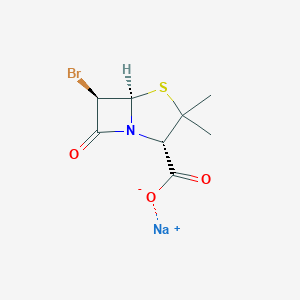

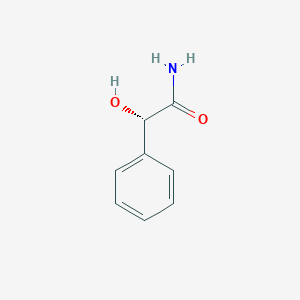

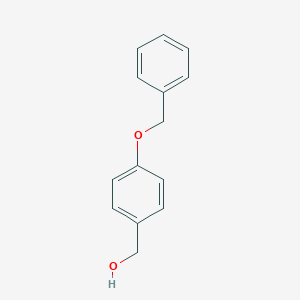

![2-Methyl-4-[[5-[2-(1-methylpyrrolidin-2-yl)ethylsulfamoyl]-2-propoxybenzoyl]amino]-5-propylpyrazole-3-carboxamide](/img/structure/B113428.png)

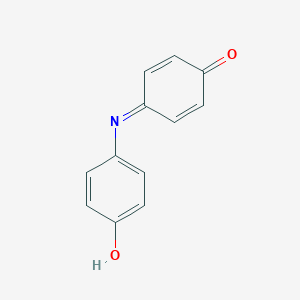

![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)